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Compound of Interest

5-(Phenylethynyl)furan-2-
Compound Name:
carboxylic acid

Cat. No.: B142898

Introduction

5-(phenylethynyl)furan-2-carboxylic acid is a heterocyclic organic compound featuring a
furan ring substituted with a carboxylic acid group at the 2-position and a phenylethynyl group
at the 5-position. Its chemical formula is C13H803, with a molecular weight of approximately
212.21 g/mol .[1][2][3][4] The conjugated system comprising the furan ring, the alkyne, and the
phenyl group suggests interesting electronic and spectroscopic properties, making it a
molecule of interest for researchers in materials science and drug development.

This technical guide provides a detailed overview of the expected spectroscopic characteristics
of 5-(phenylethynyl)furan-2-carboxylic acid. The data presented herein are predicted based
on the analysis of structurally similar compounds, including 2-furancarboxylic acid and other 5-
substituted furan-2-carboxylic acids, due to the limited availability of direct experimental data in
the public domain.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for 5-
(phenylethynyl)furan-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Data Solvent: DMSO-ds, Spectrometer Frequency: 400 MHz

Chemical Shift (8) ppm Multiplicity Assignment

~13.5 singlet -COOH

~7.6-7.7 multiplet Phenyl H (ortho)
~7.4-7.5 multiplet Phenyl H (meta, para)
~7.35 doublet Furan H3

~7.15 doublet Furan H4

Table 2: Predicted 3C NMR Data Solvent: DMSO-ds, Spectrometer Frequency: 100 MHz

Chemical Shift (6) ppm Assignment
~159.5 Cc=0

~148.0 Furan C2

~145.0 Furan C5

~132.0 Phenyl C (ipso)
~131.5 Phenyl CH (ortho)
~129.0 Phenyl CH (meta)
~128.5 Phenyl CH (para)
~122.0 Furan CH3
~118.0 Furan CH4

~95.0 Alkyne C

~85.0 Alkyne C

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?)

Bond Vibration

Description

Very broad, characteristic of a

2500-3300 O-H stretch ] ]
carboxylic acid
Medium to weak, characteristic
~2210 C=C stretch
of an alkyne
~1700 C=0 stretch Strong, sharp peak
~1590, 1480 C=C stretch Aromatic ring vibrations
~1100 C-O stretch Furan ring ether linkage

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

m/z Relative Intensity (%) Assignment

212 ~100 [M]* (Molecular lon)

195 Moderate [M-OH]*

167 Moderate to High [M-COOH]*

139 Moderate [M-COOH-CO]* or [C11H7]*
115 Moderate Phenylacetylene fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 5-

(phenylethynyl)furan-2-carboxylic acid.

NMR Spectroscopy Protocol

e Sample Preparation:

o Accurately weigh approximately 10-20 mg of 5-(phenylethynyl)furan-2-carboxylic acid.
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o Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
o Transfer the solution to a clean, dry 5 mm NMR tube.

o Vortex the sample to ensure homogeneity.

 Instrumentation and Data Acquisition:
o Use a 400 MHz (for tH) or 100 MHz (for 13C) NMR spectrometer for analysis.
o Place the sample in the spectrometer's probe.
o Shim the magnetic field to achieve homogeneity.

o Acquire *H and 3C NMR spectra at room temperature. For 13C NMR, a sufficient number
of scans should be averaged to obtain a good signal-to-noise ratio.

IR Spectroscopy Protocol (KBr Pellet Method)

e Sample Preparation:

o Grind a small amount of 5-(phenylethynyl)furan-2-carboxylic acid (1-2 mg) with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and
pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.
e Instrumentation and Data Acquisition:
o Use a Fourier Transform Infrared (FTIR) spectrometer for the analysis.
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet containing the sample in the spectrometer's sample holder.

o Record the infrared spectrum in the range of 4000-400 cm~1.

Mass Spectrometry Protocol (Electron lonization)
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o Sample Introduction and lonization:

o Introduce a small amount of 5-(phenylethynyl)furan-2-carboxylic acid into the mass
spectrometer via a direct insertion probe.

o In the ion source, bombard the sample with a beam of high-energy electrons (typically 70
eV) to cause ionization and fragmentation.

¢ Mass Analysis and Detection:

o Accelerate the resulting positively charged ions and separate them based on their mass-
to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

o The detector will record the abundance of each ion, generating a mass spectrum.

Visualizations
Experimental Workflow Diagram

The following diagram illustrates a general workflow for the spectroscopic characterization of a
chemical compound like 5-(phenylethynyl)furan-2-carboxylic acid.
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A general workflow for the spectroscopic characterization of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.ebsco.com/research-starters/chemistry/spectroscopic-analysis
https://www.lookchem.com/ProductWholeProperty_LCPL553722.htm
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/carboxylic-acids/mm130423835
https://www.matrix-fine-chemicals.com/fine-chemicals/catalog/carboxylic-acids/mm130423835
https://www.benchchem.com/product/b142898#spectroscopic-characterization-of-5-phenylethynyl-furan-2-carboxylic-acid
https://www.benchchem.com/product/b142898#spectroscopic-characterization-of-5-phenylethynyl-furan-2-carboxylic-acid
https://www.benchchem.com/product/b142898#spectroscopic-characterization-of-5-phenylethynyl-furan-2-carboxylic-acid
https://www.benchchem.com/product/b142898#spectroscopic-characterization-of-5-phenylethynyl-furan-2-carboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b142898?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

